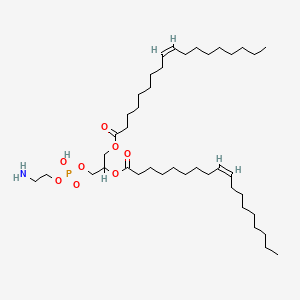

Dioleoyl phosphatidylethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dioleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups are both oleoyl.

Scientific Research Applications

Insulin Signaling and Glucose Uptake Regulation

- Dioleoyl phosphatidylethanolamine (DOPE) has been studied for its role in cellular processes related to insulin signaling and glucose uptake. For instance, Tsuchiya, Kanno, and Nishizaki (2014) investigated how DOPE affects protein phosphatases, Akt1/2 activity, and GLUT4 mobilizations, observing that DOPE influences insulin-induced phosphorylation of Akt1/2 and GLUT4 translocation, impacting glucose uptake into adipocytes (Tsuchiya, Kanno, & Nishizaki, 2014).

- Similarly, Nishizaki (2018) found that DOPE can retain cell surface GLUT4 and enhance glucose uptake, indicating its potential role in managing type 2 diabetes mellitus (Nishizaki, 2018).

Intracellular Delivery of Functional Proteins

- DOPE has been used in liposome-based formulations for efficient intracellular delivery of functional proteins. Chatin et al. (2015) demonstrated that combining DOPE with certain lipids can facilitate the delivery of proteins like β-galactosidase and anti-cytokeratin8 antibody into cells, maintaining their biological activity (Chatin et al., 2015).

Gene Delivery Systems

- In the context of gene delivery, Candiani et al. (2010) researched DOPE's role in creating stimuli-responsive systems. They found that liposomes containing DOPE and other lipids can significantly improve transfection efficiencies, highlighting the importance of the lipid composition in gene delivery applications (Candiani et al., 2010).

Cellular Processes and Diseases

- DOPE's broader role in cellular processes and its association with various diseases has been a subject of interest. Calzada, Onguka, and Claypool (2016) discussed the diverse functions of DOPE, including its involvement in membrane fusion, oxidative phosphorylation, and its links to diseases like Alzheimer's and Parkinson's (Calzada, Onguka, & Claypool, 2016).

Lipid-Induced Stress and Diseases

- The role of DOPE in lipid-induced stress and its implications in diseases such as Parkinson's and cancer were explored by Patel and Witt (2017). They emphasized DOPE's importance in the endoplasmic reticulum stress response and its potential therapeutic applications (Patel & Witt, 2017).

Cell Death Imaging in Disease Diagnosis

- Elvas, Stroobants, and Wyffels (2017) investigated the use of DOPE in molecular imaging of cell death, highlighting its potential in disease diagnosis and evaluation of therapy efficacy, especially in cancer treatments (Elvas, Stroobants, & Wyffels, 2017).

Membrane Protein Function and Topogenesis

- Research by Bogdanov, Heacock, Guan, and Dowhan (2010) showed that DOPE can affect the structure and function of membrane proteins, such as the lactose permease in Escherichia coli, indicating the plasticity of lipid-protein interactions in membrane protein function (Bogdanov, Heacock, Guan, & Dowhan, 2010).

Drug Delivery and Therapeutics

- Shah et al. (2022) developed pH-responsive liposomes using DOPE for the enhanced anticancer efficacy of cisplatin, demonstrating its application in targeted drug delivery and reduced side effects in chemotherapy (Shah et al., 2022).

properties

CAS RN |

2462-63-7 |

|---|---|

Product Name |

Dioleoyl phosphatidylethanolamine |

Molecular Formula |

C41H78NO8P |

Molecular Weight |

744 g/mol |

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18- |

InChI Key |

MWRBNPKJOOWZPW-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

synonyms |

dioleoyl phosphatidylethanolamine dioleoylphosphatidylethanolamine DOPE cpd DOPEA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

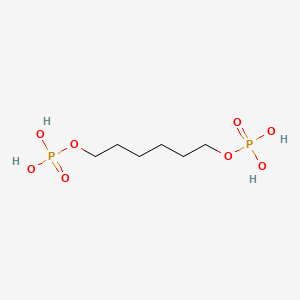

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)